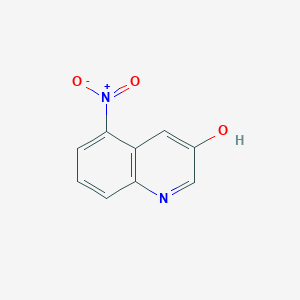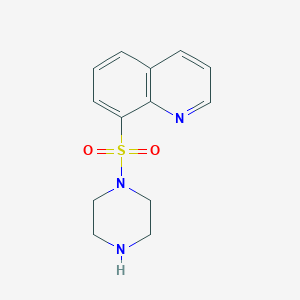
5-Nitroquinolin-3-ol
Overview
Description
5-Nitroquinolin-3-ol is a heterocyclic aromatic compound with significant applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is known for its antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroquinolin-3-ol typically involves the nitration of 3-hydroxyquinoline. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the quinoline ring .
Industrial Production Methods: Industrial production of this compound often employs a two-stage process. The first stage involves the nitrosation of 3-hydroxyquinoline, followed by the oxidation of the nitroso derivative using nitric acid. The reaction conditions, including the concentration of nitric acid, temperature, and reaction time, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Nitroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 3-hydroxy-5-aminoquinoline.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: this compound-N-oxide.
Reduction: 3-Hydroxy-5-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
Scientific Research Applications
5-Nitroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer properties due to its ability to induce redox reactions that alter intracellular signaling and inhibit tumor cell growth.
Mechanism of Action
The mechanism of action of 5-Nitroquinolin-3-ol involves its interaction with various molecular targets:
Antimicrobial Activity: The compound chelates metal ions essential for bacterial growth, thereby inhibiting bacterial enzymes and DNA synthesis.
Anticancer Activity: It inhibits type 2 methionine aminopeptidase, a protein involved in angiogenesis, thereby preventing tumor growth.
Comparison with Similar Compounds
8-Hydroxy-5-nitroquinoline: Similar in structure but differs in the position of the hydroxyl group.
5-Nitroquinoline: Lacks the hydroxyl group, affecting its chemical reactivity and biological activity
Uniqueness: 5-Nitroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-nitroquinolin-3-ol |
InChI |
InChI=1S/C9H6N2O3/c12-6-4-7-8(10-5-6)2-1-3-9(7)11(13)14/h1-5,12H |
InChI Key |
SISRQKHBPIZTNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)O)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate hydrobromide](/img/structure/B8737572.png)
![2-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B8737579.png)




![methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B8737610.png)
![5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde](/img/structure/B8737612.png)

![3-ethyl-4-fluoro-6-nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B8737629.png)
![5-Bromo-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-B]pyridin-6(7H)-one](/img/structure/B8737635.png)

